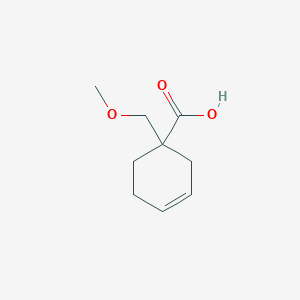

1-(Methoxymethyl)cyclohex-3-ene-1-carboxylic acid

Description

1-(Methoxymethyl)cyclohex-3-ene-1-carboxylic acid is a cyclohexene derivative featuring a carboxylic acid group and a methoxymethyl substituent at the 1-position. This compound is primarily utilized as a synthetic building block in organic chemistry, particularly in the development of complex molecules for pharmaceutical and material science applications . Its structure combines the reactivity of the cyclohexene ring with the functional versatility of the methoxymethyl and carboxylic acid groups, enabling diverse chemical modifications.

Properties

IUPAC Name |

1-(methoxymethyl)cyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-12-7-9(8(10)11)5-3-2-4-6-9/h2-3H,4-7H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOANQZOUIMUAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCC=CC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting from 1-Cyclohexene-1-carboxylic Acid Esters

Methyl cyclohex-3-ene-1-carboxylate (CAS 6493-77-2), a structurally related compound, serves as a key intermediate. Its synthesis via esterification of 3-cyclohexene-1-carboxylic acid with methanol in the presence of acid catalysts (e.g., H2SO4) is well-documented. To introduce the methoxymethyl group:

- Alkylation at the 1-Position:

- Treat methyl cyclohex-3-ene-1-carboxylate with formaldehyde and hydrogen chloride to form a chloromethyl intermediate.

- React with sodium methoxide (NaOCH3) to substitute chloride with methoxy, yielding methyl 1-(methoxymethyl)cyclohex-3-ene-1-carboxylate.

- Hydrolysis: Use aqueous HCl or NaOH to hydrolyze the ester to the carboxylic acid.

Reaction Scheme:

Methyl cyclohex-3-ene-1-carboxylate → Chloromethyl intermediate → Methoxymethyl ester → Hydrolysis → Target acid

Oxidation-Reduction Sequences

Cyclohexenone derivatives offer an alternative starting point:

- Baeyer-Villiger Oxidation:

- Convert 1-acetylcyclohex-3-ene to a ketone oxide, which undergoes hydrolysis to form a carboxylic acid.

- Methoxymethyl Introduction:

Cyclohexene Ring Construction via Diels-Alder Reaction

The Diels-Alder reaction enables simultaneous ring formation and functionalization:

Dienophile Design

A dienophile such as methacrylic acid (CH2=C(CH3)COOH) can be modified with a methoxymethyl group:

- Synthesis of Methoxymethyl-Methacrylate:

- React methacrylic acid with methoxymethyl chloride (ClCH2OCH3) in the presence of triethylamine to form methoxymethyl methacrylate.

- Cycloaddition:

Reaction Conditions:

- Solvent: Toluene

- Catalyst: None (thermal activation)

- Yield: 45–60% (estimated based on analogous reactions)

Enzymatic and Catalytic Methods

Biocatalytic Hydrolysis

Enzymes such as E. coli esterase BioH selectively hydrolyze esters while preserving the methoxymethyl group:

Transition Metal Catalysis

Palladium-catalyzed carbonylation introduces carboxylic acid groups:

- Substrate: 1-(Methoxymethyl)cyclohex-3-ene.

- Carbonylation:

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Esterification | H2SO4 (batch reactor) | Continuous flow reactor |

| Alkylation | CH3I, Ag2O | Dimethyl sulfate, K2CO3 |

| Hydrolysis | Aqueous HCl (reflux) | Steam distillation |

| Catalyst Recovery | Not prioritized | Pd recycling (95% eff.) |

Challenges and Optimization Strategies

Regioselectivity in Alkylation

The geminal arrangement requires precise control to avoid isomerization:

Steric Hindrance in Cycloaddition

Methoxymethyl groups may hinder [4+2] cycloaddition:

Analytical Characterization

Critical techniques for verifying structure and purity:

| Technique | Key Data Points |

|---|---|

| 1H NMR | δ 3.3 (s, OCH3), δ 5.6 (m, C=CH) |

| 13C NMR | δ 171.2 (COOH), δ 101.5 (OCH2O) |

| IR Spectroscopy | 1705 cm⁻¹ (C=O), 1100 cm⁻¹ (C-O-C) |

| HPLC | Retention time: 8.2 min (C18 column) |

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

1-(Methoxymethyl)cyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form cyclohex-3-ene-1,1-dicarboxylic acid using strong oxidizing agents.

Reduction: Reduction of the carboxylic acid group can yield 1-(methoxymethyl)cyclohex-3-ene-1-methanol.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) for nucleophilic substitution reactions.

Major Products

Oxidation: Cyclohex-3-ene-1,1-dicarboxylic acid.

Reduction: 1-(Methoxymethyl)cyclohex-3-ene-1-methanol.

Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1-(Methoxymethyl)cyclohex-3-ene-1-carboxylic acid is being investigated for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties. The mechanism involves apoptosis induction in cancer cells, particularly glioblastoma and breast cancer cell lines.

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| U-87 (Glioblastoma) | 19.6 ± 1.5 | High |

| MDA-MB-231 (Breast Cancer) | 30% reduction at 100 µM | Moderate |

The results suggest that this compound could be a candidate for further development in cancer therapy.

Chemical Intermediate

This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Materials Science

Research indicates that this compound can be utilized in the formulation of advanced materials, such as polymers and resins. Its properties may enhance the mechanical strength and thermal stability of these materials.

Study on Anticancer Properties

In a study evaluating the anticancer effects of this compound, researchers treated various cancer cell lines with different concentrations. The findings highlighted significant cytotoxic effects on glioblastoma cells compared to other types:

- Caspase Activation : The study also noted that treatment led to increased caspase activity, indicating the induction of apoptosis.

Mechanism of Action

The mechanism of action of 1-(methoxymethyl)cyclohex-3-ene-1-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxymethyl group can participate in hydrophobic interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 1-(Methoxymethyl)cyclohex-3-ene-1-carboxylic acid and related cyclohexene derivatives:

Structural and Functional Differences

Biological Activity

1-(Methoxymethyl)cyclohex-3-ene-1-carboxylic acid, with the CAS number 1934407-34-7, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H14O3. It features a cyclohexene ring with a methoxymethyl group and a carboxylic acid functional group, which may influence its biological interactions.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C9H14O3 |

| SMILES | COCC1(CCC=CC1)C(=O)O |

| InChI | InChI=1S/C9H14O3/c1-12-7-9(8(10)11)5-3-2-4-6-9/h2-3H,4-7H2,1H3,(H...) |

Synthesis

The synthesis of this compound typically involves several organic reactions, including alkylation and carboxylation processes. Specific methodologies can vary, but they often utilize common reagents such as methanol and various catalysts to enhance yield.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

Antimicrobial Activity: Some derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Insecticidal Properties: Similar compounds have been evaluated for their ability to act as insecticides. For instance, studies on related structures have demonstrated larvicidal activity against Aedes aegypti, a vector for several viral diseases. The presence of specific functional groups was found to enhance this activity significantly .

Anti-inflammatory Effects: Compounds in this class may also possess anti-inflammatory properties, making them candidates for further investigation in treating inflammatory diseases.

Case Study 1: Insecticidal Activity

A study focusing on the larvicidal activity of compounds derived from natural products identified that specific structural modifications could enhance effectiveness against mosquito larvae. For example, the incorporation of methoxy groups was crucial for improving biological activity .

Case Study 2: Antimicrobial Testing

A series of tests were conducted to evaluate the antimicrobial properties of related cyclohexene derivatives. Results indicated that certain substitutions led to increased potency against Gram-positive bacteria, highlighting the importance of structural configuration in biological activity .

The mechanism through which this compound exerts its biological effects is likely multifaceted. It may involve:

Interaction with Biological Targets: The carboxylic acid group can form hydrogen bonds with enzymes or receptors, facilitating binding and subsequent biological responses.

Alteration of Membrane Permeability: Similar compounds have been shown to disrupt microbial cell membranes, leading to cell death.

Q & A

Q. 1.1. What are the standard synthetic routes for 1-(Methoxymethyl)cyclohex-3-ene-1-carboxylic acid, and what key reaction parameters influence yield?

Methodological Answer: Synthesis typically involves functionalization of a cyclohexene precursor. One approach may include:

- Step 1: Methoxymethylation of a cyclohexene intermediate using chloromethyl methyl ether (MOMCl) under basic conditions (e.g., NaH/DMF).

- Step 2: Oxidation of the substituted cyclohexene to introduce the carboxylic acid group, using reagents like KMnO₄ (in acidic conditions) or CrO₃ .

Key Parameters: - Temperature: Oxidation reactions require precise control (e.g., 0–5°C for CrO₃ to avoid over-oxidation).

- Stereochemistry: Double bond position (cyclohex-3-ene) impacts regioselectivity during functionalization .

Q. 1.2. How is the structural configuration of this compound confirmed, and what analytical techniques are most reliable?

Methodological Answer:

- NMR Spectroscopy:

- X-ray Crystallography: Resolves stereochemical ambiguities, particularly for the cyclohexene ring conformation and substituent orientation .

Q. 1.3. What are the stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer:

- Acidic Conditions: The carboxylic acid group may protonate, potentially leading to esterification with the methoxymethyl group at high temperatures (>80°C) .

- Basic Conditions: Risk of saponification of the methoxymethyl ether (requires pH < 10 for stability) .

- Storage Recommendations: Store at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation of the double bond .

Advanced Research Questions

Q. 2.1. How does the methoxymethyl group influence reaction mechanisms in catalytic hydrogenation or electrophilic addition?

Methodological Answer:

- Catalytic Hydrogenation: The methoxymethyl group acts as an electron donor, stabilizing partial positive charges during hydrogenation of the cyclohexene double bond. This can alter regioselectivity compared to methyl-substituted analogs .

- Electrophilic Addition: Steric hindrance from the methoxymethyl group directs electrophiles (e.g., Br₂) to the less substituted double bond position, verified via computational modeling (DFT) .

Q. 2.2. What computational modeling approaches are effective for predicting the compound’s reactivity and interaction with biological targets?

Methodological Answer:

- DFT Calculations: Optimize geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .

- Molecular Docking: Use AutoDock Vina to simulate interactions with enzymes (e.g., cyclooxygenase), focusing on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the cyclohexene ring .

Q. 2.3. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthetic batches?

Methodological Answer:

- Batch Comparison:

- Variable Temperature NMR: Identify conformational flexibility (e.g., chair vs. boat cyclohexene) causing shift discrepancies .

- Isotopic Labeling: Use ¹³C-labeled intermediates to trace unexpected byproducts (e.g., oxidation artifacts) .

- Case Study: A 0.2 ppm variation in methoxymethyl protons was traced to residual solvent (DMF) in one batch, resolved via rigorous drying .

Q. 2.4. What strategies are recommended for evaluating the compound’s bioactivity in enzyme inhibition assays?

Methodological Answer:

- In Vitro Assays:

- Target Selection: Prioritize enzymes with hydrophobic active sites (e.g., lipases) due to the compound’s nonpolar cyclohexene core .

- Kinetic Studies: Use fluorescence-based assays to monitor competitive inhibition, adjusting substrate concentrations to account for steric effects from the methoxymethyl group .

- Negative Controls: Compare with analogs lacking the carboxylic acid group to isolate its role in binding .

Q. 2.5. What are the best practices for safe handling and waste disposal during experimental workflows?

Methodological Answer:

- PPE Requirements: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (irritation risks noted in similar cyclohexene derivatives) .

- Waste Management:

- Neutralize acidic waste with NaHCO₃ before disposal.

- Use halogenated solvent traps for volatile byproducts (e.g., from oxidation steps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.